molecular formula C20H19FN4O4S B2995053 1-(4-fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 877238-30-7

1-(4-fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2995053
CAS No.: 877238-30-7
M. Wt: 430.45
InChI Key: BQHPNGRFUHQDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O4S and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

Compounds with similar structures have been studied for their pharmacokinetics, metabolism, and disposition in the human body. For example, the disposition and metabolism of SB-649868, a novel orexin receptor antagonist, were determined in humans, showing principal elimination via feces and identifying significant metabolites through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011). These studies are crucial for understanding the safety and efficacy of new drugs, indicating a potential application area for the specified compound in developing new therapeutic agents.

Pharmacology and Toxicology

The pharmacological effects of compounds containing piperidine and fluorobenzene structures have been extensively studied, providing insights into their potential therapeutic applications. For instance, CERC-301, a selective N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrated efficacy in preclinical models, guiding dose selection for clinical trials in major depressive disorder (Garner et al., 2015). This research highlights the role of such compounds in addressing neurological disorders, suggesting similar research avenues for the compound .

Neurological Applications

Studies on related compounds have also explored their impact on neurological conditions, including Parkinsonism and epilepsy. For instance, the exposure to MPTP, a compound with structural similarities, led to marked parkinsonism in humans, shedding light on the neurotoxic potential of certain chemical structures and their role in understanding neurological diseases (Langston et al., 1983).

Anticancer Activity

The pharmacokinetics and therapeutic potential of compounds with fluoropyrimidine structures, such as S-1, have been assessed in patients with advanced malignancies, demonstrating the importance of such compounds in developing cancer therapies (Chu et al., 2004).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPNGRFUHQDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.